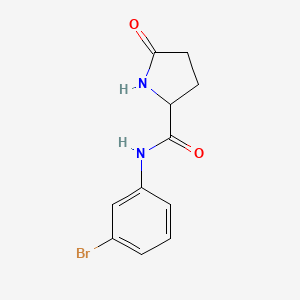

N-(3-bromophenyl)-5-oxoprolinamide

Descripción general

Descripción

N-(3-bromophenyl)-5-oxoprolinamide, also known as BrOPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BrOPA belongs to the class of proline-derived amides and is characterized by its high reactivity towards various nucleophiles.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential anticancer activity. A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Synthesis of Borinic Acid Derivatives

The compound could potentially be used in the synthesis of borinic acid derivatives. A review discussed the recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs . Borinic acids are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Synthesis of Monoisomeric Phthalocyanines

The compound could be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . Phthalocyanines are used in a variety of applications, including photodynamic therapy, organic solar cells, and gas sensors.

Molecular Docking Studies

The compound could be used in molecular docking studies. These studies are often used in drug discovery to predict the orientation of a molecule when it binds to a protein receptor .

ADME and Toxicity Prediction

The compound could be used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies. These studies are crucial in drug discovery and development to understand the safety and efficacy of potential drug candidates .

Development of New Materials

The compound could potentially be used in the development of new materials. For instance, borinic acids, which can be synthesized from this compound, are used in the development of polymer or optoelectronics materials .

Mecanismo De Acción

Target of Action

The primary target of N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antibacterial drugs .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to an inhibition of the fatty acid synthesis pathway in the bacteria .

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of essential fatty acids in the bacteria, which are crucial for the maintenance of the bacterial cell wall and survival .

Pharmacokinetics

For instance, its absorption would determine how much of the drug enters the bloodstream, while its distribution would affect how the drug is spread throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the fatty acid synthesis pathway in Mycobacterium tuberculosis . This leads to a deficiency in essential fatty acids, which are crucial for the maintenance of the bacterial cell wall and survival . As a result, the bacteria are unable to grow and proliferate, leading to their eventual death .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-11(16)9-4-5-10(15)14-9/h1-3,6,9H,4-5H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEAPDVWEYPUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869854.png)

![2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3869859.png)

![4-[(4'-methoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B3869870.png)

![N-[2-(diethylamino)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B3869874.png)

![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)

![N-(4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide](/img/structure/B3869896.png)

![4-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3869901.png)

![4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]-1-isobutylpyrrolidin-2-one](/img/structure/B3869930.png)

![4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3869951.png)